Cas no 343249-40-1 (Cimiracemoside B (C36))
Cimiracemoside B (C36) structure
Product Name:Cimiracemoside B (C36)
CAS No:343249-40-1
MF:C36H58O9
MW:634.840332508087
CID:6644281
PubChem ID:70697881
Update Time:2024-03-02
Cimiracemoside B (C36) Chemical and Physical Properties
Names and Identifiers
-
- 25-o-Methoxycimigenol 3-o-alpha-L-arabinopyranoside
- 25-O-METHOXYCIMIGENOL 3-O-.ALPHA.-L-ARABINOPYRANOSIDE (24S) (CONSTITUENT OF BLACK COHOSH) [DSC]
- alpha-L-Arabinopyranoside, (3beta,15alpha,16alpha,23R,24S)-16,23:16,24-diepoxy-15-hydroxy-25-methoxy-9,19-cyclolanostan-3-yl
- 25-O-METHOXYCIMIGENOL 3-O-.ALPHA.-L-ARABINOPYRANOSIDE
- 3TG3M7GRP4
- Cimiracemoside B (C36)
- Q27135323
- UNII-3TG3M7GRP4
- .ALPHA.-L-ARABINOPYRANOSIDE, (3.BETA.,15.ALPHA.,16.ALPHA.,23R,24S)-16,23:16,24-DIEPOXY-15-HYDROXY-25-METHOXY-9,19-CYCLOLANOSTAN-3-YL
- 25-o-Methoxycimigenol 3-o-alpha-L-arabinopyranoside (24S) (constituent of Black cohosh) [DSC]
- CHEBI:66702
- (2S,4aR,5aS,7aR,7bR,8R,10R,11S,12aS,13R,13aS,13bR,15aR)-13-hydroxy-11-(2-methoxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-10,12a-epoxycyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]oxepin-2-yl alpha-L-arabinopyranoside
- 343249-40-1
-
- Inchi: 1S/C36H58O9/c1-18-15-20-27(31(4,5)41-8)45-36(44-20)26(18)32(6)13-14-35-17-34(35)12-11-23(43-28-25(39)24(38)19(37)16-42-28)30(2,3)21(34)9-10-22(35)33(32,7)29(36)40/h18-29,37-40H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24+,25-,26-,27+,28+,29-,32-,33-,34-,35+,36+/m1/s1
- InChI Key: LAOCOVISLMUJNC-NORDHZMASA-N
- SMILES: O1[C@H]2[C@@H](C(C)(C)OC)O[C@]31[C@@H]([C@]1(C)[C@@](C)([C@H]3[C@H](C)C2)CC[C@@]23C[C@]42CC[C@@H](C(C)(C)[C@@H]4CC[C@H]31)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O
Computed Properties
- Exact Mass: 634.40808342g/mol
- Monoisotopic Mass: 634.40808342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 45
- Rotatable Bond Count: 4
- Complexity: 1220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 17
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 127Ų
Cimiracemoside B (C36) Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
343249-40-1 (Cimiracemoside B (C36)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk